molecular formula C10H22ClN B2686895 3-(3-Methylbutyl)piperidine hydrochloride CAS No. 1384669-07-1

3-(3-Methylbutyl)piperidine hydrochloride

Cat. No.: B2686895
CAS No.: 1384669-07-1
M. Wt: 191.74
InChI Key: HDHVVMXFYJGZLB-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)piperidine hydrochloride (CAS 1384669-07-1) is a synthetic organic compound with the molecular formula C10H22ClN and a molecular weight of 191.74 g/mol . This compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, which is a fundamental scaffold in medicinal chemistry . Piperidine and its derivatives are among the most significant synthetic building blocks for drug construction, with their structures present in more than twenty classes of pharmaceuticals and numerous natural alkaloids . The piperidine moiety is a common structural feature in many biologically active molecules and is considered a critical element for activity in various neurological targets . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Piperidine derivatives are extensively studied for their potential applications in neuroscience and pharmacology . Specifically, structural analogs have been investigated for their interactions with targets such as the nicotinic acetylcholine receptor-channel complex and various enzymes . The structural features of this compound make it a valuable building block for developing novel ligands for central nervous system (CNS) targets . Researchers can utilize this compound in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in the exploration of new therapeutic agents. The product is provided with a minimum purity of 98% and should be stored at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylbutyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)5-6-10-4-3-7-11-8-10;/h9-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHVVMXFYJGZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384669-07-1
Record name 3-(3-methylbutyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

A Technical Guide to 3-Substituted Piperidine Hydrochloride Salts: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 3-substituted piperidine hydrochloride salts, a pivotal class of compounds in modern drug discovery and development. We will delve into the core aspects of their synthesis, elucidating the rationale behind various synthetic strategies, and provide a detailed exploration of the analytical techniques employed for their characterization. Furthermore, this guide will highlight the significant pharmacological applications of these molecules, underscoring the importance of the piperidine scaffold and the hydrochloride salt form in medicinal chemistry.

The Significance of the 3-Substituted Piperidine Moiety

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility, basic nitrogen atom, and the potential for stereoisomerism make it a highly versatile scaffold for interacting with biological targets.[3] Substitution at the 3-position, in particular, introduces a key element of structural diversity and can significantly influence the pharmacological profile of the molecule. This substitution can modulate receptor binding, enzyme inhibition, and pharmacokinetic properties.[4][5]

The Critical Role of the Hydrochloride Salt Form

While the core piperidine structure provides the foundation for biological activity, the choice of salt form is paramount for the successful development of a pharmaceutical agent. The hydrochloride salt is the most common salt form for basic drugs, including 3-substituted piperidines. This preference is rooted in several key advantages that directly impact the drug's efficacy and manufacturability.

The primary reasons for converting a 3-substituted piperidine free base into its hydrochloride salt are:

  • Enhanced Solubility: Many organic bases have poor aqueous solubility. Conversion to a hydrochloride salt dramatically increases water solubility, which is crucial for dissolution in physiological fluids and subsequent absorption.[6]

  • Improved Stability: Hydrochloride salts are generally crystalline solids with higher melting points and greater stability compared to their free base counterparts.[6] This enhanced stability extends shelf life and protects the active pharmaceutical ingredient (API) from degradation.

  • Ease of Handling and Formulation: The crystalline nature of hydrochloride salts simplifies handling, purification, and formulation into various dosage forms, such as tablets and capsules.

  • Increased Bioavailability: By improving solubility and dissolution, the hydrochloride salt form often leads to enhanced bioavailability, ensuring that a greater proportion of the administered dose reaches the systemic circulation.

Synthetic Strategies for 3-Substituted Piperidines

The synthesis of 3-substituted piperidines has been an area of intense research, leading to the development of numerous innovative and efficient methodologies. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Catalytic Hydrogenation of Substituted Pyridines

One of the most direct and widely employed methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[7] This approach is attractive due to the commercial availability of a wide variety of substituted pyridines.

G

Experimental Protocol: General Procedure for the Hydrogenation of a 3-Arylpyridine [8]

  • Dissolution: Dissolve the 3-aryl-tetrahydropyridine intermediate in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 10 mol% of palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-arylpiperidine.

The choice of catalyst (e.g., Pd/C, PtO₂, Rh-based catalysts) and reaction conditions (pressure, temperature, solvent) can significantly influence the efficiency and stereoselectivity of the hydrogenation.[9] For instance, asymmetric hydrogenation of 3-substituted pyridinium salts using chiral catalysts can provide enantiomerically enriched piperidines.[9]

Asymmetric Synthesis of 3-Substituted Piperidines

The development of enantioselective methods for the synthesis of chiral 3-substituted piperidines is of paramount importance, as the biological activity of stereoisomers can differ significantly.[10][11]

A notable advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives.[10][12] This method allows for the synthesis of a wide range of enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity.[10][12]

G

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]

  • Catalyst Preparation: In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and the appropriate chiral ligand.

  • Reaction Setup: Add toluene, THP, and H₂O to the vial, followed by an aqueous solution of CsOH. Stir the catalyst solution at 70 °C for 10 minutes.

  • Substrate Addition: Add the arylboronic acid (1.5 mmol, 3.0 equiv) and then the dihydropyridine derivative (0.5 mmol, 1 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up and Purification: After cooling, perform an appropriate work-up and purify the product by column chromatography.

Other Synthetic Approaches

Other valuable strategies for the synthesis of 3-substituted piperidines include:

  • Cyclization of Acyclic Precursors: Intramolecular reactions of appropriately functionalized acyclic amines can be a powerful tool for constructing the piperidine ring.[1]

  • Functionalization of Piperidone Derivatives: The alkylation or arylation of 3-piperidone derivatives provides a versatile route to a variety of 3-substituted piperidines.[7]

  • Ring-Opening of Bicyclic Compounds: The cleavage of strained bicyclic systems containing a piperidine core can lead to highly functionalized 3-substituted piperidines.[4]

Formation of 3-Substituted Piperidine Hydrochloride Salts

The conversion of the synthesized 3-substituted piperidine free base to its hydrochloride salt is typically a straightforward acid-base reaction.

Experimental Protocol: General Procedure for Hydrochloride Salt Formation [13]

  • Dissolution: Dissolve the purified 3-substituted piperidine free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: Add a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., HCl in dioxane, HCl in diethyl ether, or aqueous HCl) dropwise to the stirred solution of the free base at 0 °C or room temperature.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture or by adding a less polar co-solvent.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities. Dry the salt under vacuum to obtain the final product.

The stoichiometry of the HCl added is crucial. An equimolar amount will typically lead to the monohydrochloride salt, while an excess may result in the formation of a dihydrochloride if other basic sites are present in the molecule.[14]

Characterization of 3-Substituted Piperidine Hydrochloride Salts

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-substituted piperidine hydrochloride salts. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. In the ¹H NMR spectrum of a piperidine hydrochloride salt, the proton on the nitrogen atom (N-H) will typically appear as a broad signal at a downfield chemical shift due to the positive charge. The chemical shifts and coupling constants of the piperidine ring protons can provide insights into the conformation of the ring (chair, boat, or twist-boat).[15]

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. The carbon atoms adjacent to the protonated nitrogen in the hydrochloride salt will experience a downfield shift compared to the free base.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of a piperidine hydrochloride salt, a characteristic broad absorption band is observed in the region of 2400-2800 cm⁻¹, which is attributed to the N⁺-H stretching vibration of the ammonium salt.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

X-ray Crystallography

For crystalline hydrochloride salts, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional structure of the molecule, including the absolute stereochemistry of chiral centers and the conformation of the piperidine ring.[18][19]

Pharmacological Applications of 3-Substituted Piperidine Hydrochloride Salts

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, and its hydrochloride salts are found in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[2][20]

Therapeutic AreaExamples of 3-Substituted Piperidine Drugs (as Hydrochloride Salts)Mechanism of Action
Oncology NiraparibPoly (ADP-ribose) polymerase (PARP) inhibitor[21]
Central Nervous System (CNS) Disorders Methylphenidate (Ritalin)Dopamine-norepinephrine reuptake inhibitor
Paroxetine (Paxil)Selective serotonin reuptake inhibitor (SSRI)
Donepezil (Aricept)Acetylcholinesterase inhibitor for Alzheimer's disease[1]
Pain Management FentanylPotent µ-opioid receptor agonist
Antipsychotics HaloperidolDopamine D2 receptor antagonist[22]

Table 1: Examples of Pharmacologically Active 3-Substituted Piperidine Hydrochloride Salts

The diverse pharmacological activities of these compounds underscore the versatility of the 3-substituted piperidine scaffold in drug design. The ability to fine-tune the properties of these molecules through substitution at the 3-position, combined with the favorable physicochemical properties imparted by the hydrochloride salt form, makes this class of compounds a cornerstone of modern pharmaceutical research.

Conclusion

This technical guide has provided a comprehensive overview of 3-substituted piperidine hydrochloride salts, from their synthesis and characterization to their critical role in drug discovery. The synthetic methodologies discussed, particularly the advancements in asymmetric synthesis, have enabled the efficient preparation of a vast array of structurally diverse and enantiomerically pure compounds. The formation of the hydrochloride salt is a crucial step in the development of these molecules, enhancing their solubility, stability, and bioavailability. The continued exploration of the chemical space around the 3-substituted piperidine scaffold, coupled with a deep understanding of its structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

References

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  • Rewcastle, G. W., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6466–6496.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0841.
  • Kracmar, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 743.
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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
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  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
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  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
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  • Parham, W. E., & Stright, P. L. (1956). The Synthesis of 3-Substituted Piperidines. DTIC.
  • Roizen, J. L., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945.
  • Quiclet-Sire, B., & Zard, S. Z. (2006). Synthesis of Substituted 3-Arylpiperidines and 3-Arylpyrrolidines by Radical 1,4 and 1,2-Aryl Migrations. Organic Letters, 8(19), 4279-4282.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1547-1554.
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A Guide to the Thermodynamic Characterization of Novel Piperidine Hydrochloride Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermodynamic Properties in Drug Viability

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. For novel compounds such as 3-(3-Methylbutyl)piperidine hydrochloride, a comprehensive thermodynamic profile is not merely academic; it is the bedrock upon which formulation, stability, bioavailability, and ultimately, clinical success are built. As a substituted piperidine, this molecule belongs to a class of compounds with significant biological relevance.[1] The hydrochloride salt form is frequently employed to enhance the solubility and stability of basic active pharmaceutical ingredients (APIs).[2][3]

Part 1: Thermal Properties and Stability Assessment

The thermal behavior of an API is a critical determinant of its stability during manufacturing (e.g., milling, drying), storage, and transport.[4] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this assessment.[5]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions.[6] For a crystalline salt like a piperidine hydrochloride, the primary applications are to identify the melting point (T_m), a key indicator of purity and identity, and the enthalpy of fusion (ΔH_fus), which quantifies the energy required to melt the solid. These parameters are crucial for identifying polymorphism, where different crystal forms of the same compound can exhibit vastly different solubilities and stabilities.[7]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical, empty pan to serve as a reference.

  • Thermal Program: Place both the sample and reference pans into the DSC cell. Subject the sample to a controlled temperature program, typically a linear heating ramp of 10°C/min from ambient temperature (e.g., 25°C) to a temperature beyond the melting point (e.g., 250°C), under a continuous purge of inert nitrogen gas (e.g., 50 mL/min).[8]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • The melting point (T_m) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.[8]

    • The presence of multiple thermal events may indicate polymorphism, desolvation, or degradation, requiring further investigation.[5]

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as it is heated.[9][10] This technique is essential for determining the thermal stability and decomposition temperature of the API.[11] For a hydrochloride salt, it is also highly effective at quantifying the presence of volatile components, such as residual moisture or solvents from the synthesis process, which can significantly impact the drug's stability and manufacturability.[5][11]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the mass balance accuracy using standard calibration weights and the temperature accuracy using materials with known decomposition points.

  • Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.

  • Thermal Program: Heat the sample under a controlled atmosphere (typically inert nitrogen) at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 400-600°C) where complete decomposition is expected.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature.

    • Mass loss at temperatures below ~120°C typically corresponds to the loss of water or volatile solvents.[5]

    • The onset temperature of significant, rapid mass loss indicates the beginning of thermal decomposition, a critical measure of the compound's thermal stability.[9]

Integrated Thermal Analysis Workflow

The data from DSC and TGA are often combined to build a complete picture of a compound's thermal behavior.[5]

G cluster_0 Sample Preparation cluster_1 Thermal Analysis Instruments cluster_2 Primary Data Output cluster_3 Derived Thermodynamic Properties API API Sample (3-(3-Methylbutyl)piperidine HCl) DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA DSC_Data Heat Flow vs. Temp (Thermogram) DSC->DSC_Data TGA_Data Mass % vs. Temp (Thermogram) TGA->TGA_Data MeltingPoint Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC_Data->MeltingPoint Polymorphism Polymorphic Transitions DSC_Data->Polymorphism Stability Thermal Stability Decomposition Temp (Td) TGA_Data->Stability Volatiles Moisture/Solvent Content TGA_Data->Volatiles

Caption: Workflow for experimental thermal analysis.

Part 2: Thermodynamic Solubility

Aqueous solubility is a master variable controlling the absorption and bioavailability of an orally administered drug.[12][13] For an API to be effective, it must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Salt formation is a primary strategy to improve the solubility of ionizable APIs.[12]

Equilibrium Solubility Measurement (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[14] It measures the concentration of a compound in a saturated solution at equilibrium. Performing this measurement across a physiologically relevant pH range (typically 1.2 to 6.8) is mandated by regulatory bodies like the ICH to classify a drug substance.[12] For a basic amine salt, solubility is expected to be pH-dependent, generally decreasing as the pH increases and the compound converts from its ionized form to the less soluble free base.[15]

Experimental Protocol: Shake-Flask Solubility

  • Media Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.2, 4.5, 6.8).

  • Sample Addition: Add an excess amount of this compound to a vial containing a known volume of a specific buffer. The excess solid is critical to ensure equilibrium with a saturated solution.[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically 37 ± 1 °C to simulate physiological conditions) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is often achieved by filtration through a sub-micron filter (e.g., 0.22 µm).

  • Concentration Analysis: Quantify the concentration of the dissolved API in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not significantly changed during the experiment.[14]

  • Data Reporting: Repeat for all pH values. The lowest measured solubility across the pH range is used for BCS classification.[12]

Trustworthiness Note: A key challenge with hydrochloride salts is the "common ion effect," where solubility can be suppressed in chloride-rich environments like gastric fluid (pH 1.2).[7][12] Therefore, using a simulated gastric fluid (which contains HCl) for the low-pH time point provides more physiologically relevant data.

G cluster_0 Setup cluster_1 Process cluster_2 Analysis cluster_3 Result Start Excess API + Buffer (e.g., pH 1.2, 4.5, 6.8) Equilibrate Agitate at 37°C (24-48 hours) Start->Equilibrate Separate Filter Supernatant (0.22 µm filter) Equilibrate->Separate Analyze Quantify Concentration (e.g., HPLC-UV) Separate->Analyze Result Thermodynamic Solubility (mg/mL or mol/L) at specific pH Analyze->Result

Caption: Workflow for Shake-Flask solubility determination.

Part 3: Theoretical Prediction of Thermodynamic Properties

In modern drug development, in silico methods are invaluable for predicting properties early, guiding experimental work, and providing mechanistic insights.

Enthalpy of Formation (ΔH_f°)

Expertise & Rationale: The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental thermodynamic quantity that underpins all other enthalpy calculations via Hess's Law.[16] While direct experimental measurement can be complex, it can be accurately predicted using high-level quantum chemistry methods.

Computational Protocol: Predicting ΔH_f°

  • Methodology Selection: High-accuracy composite methods like Gaussian-4 (G4) theory are well-suited for calculating gas-phase enthalpies of formation for organic molecules.[17]

  • Isodesmic Reaction Design: The most reliable predictions come from using isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of systematic errors in the quantum calculation. For 3-(3-Methylbutyl)piperidine, a suitable reaction would involve simpler, well-characterized molecules like piperidine and isopentane.[17][18]

    • Example Reaction: Piperidine + 3-Methylbutane → 3-(3-Methylbutyl)piperidine + Propane

  • Quantum Chemical Calculation:

    • Optimize the 3D geometry and calculate the electronic energy of all species in the isodesmic reaction using the chosen method (e.g., G4).

    • Calculate the enthalpy of the reaction (ΔH_rxn) from the computed electronic energies.

  • Hess's Law Application: Rearrange the formula to calculate the desired enthalpy of formation using Hess's Law:[16]

    • ΔH_f° [Product] = ΔH_rxn + ΣΔH_f° [Reactants] - ΣΔH_f° [Other Products]

    • The required experimental ΔH_f° values for the simple reference molecules (piperidine, isopentane, propane) are readily available from databases like the NIST WebBook.[18]

Other Key Properties: pKa and Solubility Modeling

The dissociation constant (pKa) is intrinsically linked to pH-dependent solubility. Computational tools can provide reliable estimates before a compound is even synthesized.

  • pKa Prediction: Models based on thermodynamic cycles or quantitative structure-property relationship (QSPR) can predict the pKa of the piperidine nitrogen.[19] This value is critical for anticipating the pH at which the compound will precipitate from solution as the free base.

  • Solubility Prediction: Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility in various solvents, aiding in both formulation and salt screening efforts.[20] Artificial intelligence and machine learning models are also emerging as powerful predictive tools.[13][21]

G cluster_0 Inputs cluster_1 Computational Engine cluster_2 Predicted Properties Structure Molecular Structure (3D Coordinates) QM Quantum Mechanics (e.g., G4 Theory) Structure->QM Model Predictive Models (COSMO-RS, QSPR) Structure->Model Ref_Data Reference Data (NIST, etc.) Ref_Data->QM Enthalpy ΔH_f° (Enthalpy of Formation) QM->Enthalpy pKa pKa Model->pKa Solubility Predicted Solubility Model->Solubility

Caption: Logical workflow for computational property prediction.

Data Presentation: A Synthesis of Findings

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Thermal Properties

Property Method Result Interpretation
Melting Onset (T_m) DSC e.g., 185.4 °C Purity indicator; defines upper limit for solid processing.
Enthalpy of Fusion (ΔH_fus) DSC e.g., 28.7 kJ/mol Relates to crystal lattice energy and stability.
Volatile Content TGA e.g., 0.3% mass loss < 120°C Low moisture content, indicating good initial stability.

| Decomposition Onset (T_d) | TGA | e.g., 215.1 °C | Defines the threshold for thermal degradation. |

Table 2: pH-Dependent Aqueous Solubility

Medium (at 37 °C) Final pH Solubility (mg/mL) Interpretation
SGF (Simulated Gastric Fluid) 1.2 e.g., > 200 mg/mL Highly soluble in acidic conditions.
Acetate Buffer 4.5 e.g., 150.2 mg/mL Remains highly soluble in upper small intestine conditions.

| Phosphate Buffer (SIF) | 6.8 | e.g., 25.5 mg/mL | Solubility decreases as pH nears pKa; potential for precipitation. |

Conclusion

The thermodynamic characterization of a novel pharmaceutical salt like this compound is a multi-faceted endeavor that requires an integrated application of experimental and theoretical sciences. By systematically employing techniques such as DSC and TGA for thermal analysis, the shake-flask method for solubility profiling, and computational chemistry for predicting fundamental properties like enthalpy of formation, researchers can build a comprehensive data package. This package is essential for de-risking development, guiding formulation strategies, ensuring regulatory compliance, and ultimately, unlocking the full therapeutic potential of the molecule.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Netzsch Group. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
  • Gothoskar, A. V., et al. (n.d.).
  • Al-Ghaban, A., et al. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Poux, A., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Riviere, J. E., & Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Harri, J., et al. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC. INIS-IAEA.
  • Stahl, P. H. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
  • Kumar, L. (n.d.).
  • Al-Ghaban, A., et al. (2026, January 22). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Wiecek, M., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Albert, K. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. European Journal of Pharmaceutical Sciences.
  • Gothoskar, A. V., et al. (2025, August 8). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • Chen, W., et al. (n.d.). Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. CrystEngComm (RSC Publishing).
  • Riviere, J. E., & Marques, M. R. C. (n.d.). (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu.
  • Notario, R. (n.d.).
  • NIST. (n.d.). Piperidine. NIST WebBook.
  • Schauerte, C. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Netzsch Group.
  • As-Ad, F., et al. (2018, April 30). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Sumon, K. Z., et al. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Henni, A., et al. (n.d.). Prediction of heat capacity of amine solutions using artificial neural network and thermodynamic models for CO2 capture processes.
  • Al-Absi, A. I., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • Clark, J. (n.d.).

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Methodological & Application

Procedures for using 3-(3-Methylbutyl)piperidine HCl as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, quality control, and application of 3-(3-Methylbutyl)piperidine HCl, a key building block in modern pharmaceutical development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals.[1][2][3][4] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it provides a three-dimensional structure, can be functionalized to modulate lipophilicity and basicity, and often enhances the pharmacokinetic profile of a drug molecule by improving metabolic stability and membrane transport.[4]

Among the myriad of substituted piperidines, 3-(3-Methylbutyl)piperidine hydrochloride stands out as a critical pharmaceutical intermediate. Its primary significance lies in its role as a key structural component in the synthesis of certain active pharmaceutical ingredients (APIs). This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the procedures for utilizing this intermediate, from its synthesis and quality control to its application in API manufacturing, with a focus on explaining the scientific rationale behind each protocol.

Physicochemical Properties and Handling

3-(3-Methylbutyl)piperidine is typically handled as its hydrochloride (HCl) salt to improve stability, reduce volatility, and enhance ease of handling compared to the free base.

PropertyValueSource
Chemical Formula C₁₀H₂₂ClNDerived
Molecular Weight 191.74 g/mol Derived
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and alcohols[5]
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed.[6]General MSDS

Synthesis of the Intermediate: From Pyridine to Piperidine

The synthesis of substituted piperidines often involves the catalytic hydrogenation of the corresponding pyridine precursor. This transformation is fundamental as it converts a flat, aromatic ring into a complex, three-dimensional saturated heterocycle.[7][8]

The choice of catalyst (e.g., Platinum(IV) oxide, Palladium on carbon) and reaction conditions (pressure, temperature, solvent) is critical to achieve high yield and stereoselectivity, minimizing side reactions.[1][9] The use of an acidic medium, such as HCl in ethanol, facilitates the reaction and directly yields the desired hydrochloride salt.

G cluster_0 Synthesis Workflow A 3-Methylpyridine C Coupling Reaction (e.g., Grignard or Lithiation) A->C B Starting Material (Isoamyl Halide) B->C D 3-(3-Methylbutyl)pyridine C->D Formation of C-C bond E Catalytic Hydrogenation (H₂, PtO₂, HCl/EtOH) D->E Pyridine Ring Reduction F 3-(3-Methylbutyl)piperidine HCl (Final Intermediate) E->F Isolation of HCl Salt

Caption: General workflow for the synthesis of 3-(3-Methylbutyl)piperidine HCl.

Protocol 1: Synthesis via Catalytic Hydrogenation

Objective: To synthesize 3-(3-Methylbutyl)piperidine HCl from 3-(3-Methylbutyl)pyridine.

Materials:

  • 3-(3-Methylbutyl)pyridine

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Hydrogen Gas (H₂)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Celite™

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 3-(3-Methylbutyl)pyridine (1.0 eq) in anhydrous ethanol.

  • Acidification: Carefully add concentrated HCl (1.1 eq) to the solution. The formation of the pyridinium salt is exothermic; addition should be controlled.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add Platinum(IV) oxide (0.02-0.05 mol%).

    • Rationale: PtO₂ is a highly effective catalyst for pyridine hydrogenation. The acidic conditions help to activate the ring towards reduction.[8]

  • Hydrogenation: Seal the reactor. Purge the system multiple times with hydrogen gas to remove any air. Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a specified temperature (e.g., 40-60°C) and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the filter cake with ethanol.

    • Rationale: Celite provides a fine filtration medium to ensure complete removal of the heterogeneous catalyst, which is crucial for the purity of the final product.[10]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3-Methylbutyl)piperidine HCl as a solid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to achieve the desired purity.[11]

Application in API Synthesis: The Case of Repaglinide

3-(3-Methylbutyl)piperidine is a key intermediate in the synthesis of Repaglinide, an oral antidiabetic drug.[12] It forms the piperidine moiety of the final API, which is crucial for its therapeutic activity. The synthesis involves an amide bond formation between the piperidine nitrogen and a carboxylic acid intermediate.

G cluster_1 Repaglinide Synthesis Application Inter 3-(3-Methylbutyl)piperidine (Free Base) Couple Amide Coupling (e.g., DCC, DEPBT) Inter->Couple Acid 3-Ethoxy-4-ethoxycarbonyl- phenylacetic acid (Acid Intermediate) Acid->Couple Precursor Repaglinide Ester Precursor Couple->Precursor Amide bond formation Hydrolysis Saponification (e.g., NaOH) Precursor->Hydrolysis API Repaglinide (API) Hydrolysis->API Ester hydrolysis

Caption: Role of the intermediate in the convergent synthesis of Repaglinide.

Protocol 2: Amide Coupling for Repaglinide Precursor Synthesis

Objective: To couple 3-(3-Methylbutyl)piperidine with 3-ethoxy-4-ethoxycarbonylphenylacetic acid.

Materials:

  • 3-(3-Methylbutyl)piperidine (free base, prepared from HCl salt by neutralization)

  • 3-ethoxy-4-ethoxycarbonylphenylacetic acid[13][14]

  • Coupling Agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Base (if required, e.g., N-Methylmorpholine, for coupling agents like DEPBT)

Procedure:

  • Preparation: In a clean, dry, inerted reaction flask, dissolve the carboxylic acid intermediate (1.0 eq) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.0-1.2 eq). If using DCC, an additive like HOBt may be used to suppress side reactions. If using DEPBT, a base like N-methylmorpholine (2.0 eq) is typically added.[15][16] Stir at a controlled temperature (e.g., 0°C).

    • Rationale: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea for DCC) that is susceptible to nucleophilic attack by the amine. Newer reagents like DEPBT are often preferred to avoid the formation of hard-to-remove dicyclohexylurea (DCU) byproducts associated with DCC.[15][17]

  • Amine Addition: Slowly add a solution of 3-(3-Methylbutyl)piperidine (1.0-1.1 eq) in the same anhydrous solvent to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or HPLC).

  • Work-up (DCC Method): If DCC was used, the DCU byproduct precipitates. Filter the reaction mixture to remove the solid DCU. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Work-up (DEPBT Method): The work-up is generally simpler. Perform an aqueous wash with dilute acid and base to remove unreacted starting materials and reagent byproducts.[15]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude Repaglinide ester precursor can be purified by column chromatography or recrystallization to meet the required specifications for the final hydrolysis step.

Quality Control and Analytical Protocols

Ensuring the quality of a pharmaceutical intermediate is paramount for the safety, efficacy, and consistency of the final API.[18][19][20][21] A robust quality control system involves a series of validated analytical tests.[22]

G cluster_2 Quality Control Workflow Sample Intermediate Batch Sample ID Identification (FTIR, NMR) Sample->ID Purity Purity & Impurity Profile (HPLC, GC-MS) Sample->Purity Residual Residual Solvents (GC-HS) Sample->Residual Spec Compare to Specifications ID->Spec Purity->Spec Residual->Spec Release Release / Reject Spec->Release

Caption: A typical quality control workflow for a pharmaceutical intermediate.

TestMethodTypical SpecificationRationale
Identification FTIR SpectroscopySpectrum conforms to reference standardConfirms the functional groups and overall structure of the molecule.
Assay HPLC-UV or Titration≥ 99.0%Quantifies the amount of the desired compound.[23]
Related Substances HPLC-UVIndividual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5%Controls process-related impurities and degradation products.[19]
Residual Solvents GC-HeadspaceConforms to ICH Q3C limitsEnsures that solvents used in the synthesis are removed to safe levels.[19]
Water Content Karl Fischer Titration≤ 0.5%Water can affect reactivity and stability.
Protocol 3: Purity Analysis by HPLC

Objective: To determine the purity of 3-(3-Methylbutyl)piperidine HCl and quantify related substances.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., Phosphate or Acetate buffer, pH adjusted)

  • Reference Standard of 3-(3-Methylbutyl)piperidine HCl

Chromatographic Conditions (Illustrative):

  • Mobile Phase A: Buffer solution

  • Mobile Phase B: Acetonitrile

  • Gradient: Timed gradient from low %B to high %B to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Low UV (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the same diluent to the same nominal concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (checking for repeatability, tailing factor, and theoretical plates).

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the assay percentage by comparing the peak area of the main analyte in the sample chromatogram to that in the standard chromatogram. Calculate the percentage of impurities by area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Note: For chiral purity analysis, a specific chiral column and method would be required.[24]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed. 3-(3-Methylbutyl)piperidine HCl and its precursors can be hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25][26]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[25] Avoid contact with skin and eyes.[6]

  • Fire Safety: Piperidine derivatives can be flammable. Keep away from heat, sparks, and open flames.[25]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[26]

    • Eye Contact: Rinse cautiously with water for several minutes.[25]

    • Ingestion/Inhalation: Seek immediate medical attention.[6]

Always consult the latest Safety Data Sheet (SDS) for the specific compound before handling.[5][6][25]

References

  • D'yachenko, I. A., & Varlamov, A. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Zhang, Y., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Semantic Scholar. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • CHIMIA. (n.d.). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 -ylphenyl)butan-1-amine. CHIMIA. [Link]

  • Pharmaffiliates. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Pharmaffiliates. [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • ResearchGate. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. ResearchGate. [Link]

  • Global Pharma Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Global Pharma Search. [Link]

  • Google Patents. (n.d.). CN103012319A - Repaglinide intermediate synthesis process improvement.
  • Google Patents. (n.d.). CN103012319B - Repaglinide intermediate synthesis process improvement.
  • Aceto. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Aceto. [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. [Link]

  • Alfa Aesar. (2015). Safety Data Sheet - 3-Methylpiperidine. Alfa Aesar. [Link]

  • Acros Organics. (2023). Safety Data Sheet - Piperidine hydrochloride. Acros Organics. [Link]

  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Chem-Impex. (n.d.). 3-Chloro-piperidine hydrochloride. Chem-Impex. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • National Center for Biotechnology Information. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. Biosynce Blog. [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to 3-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 3-substituted piperidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Achieving optimal yields and purity, particularly for 3-substituted derivatives, often hinges on the precise control of reaction parameters, with temperature being one of the most critical yet challenging variables to master.

This document moves beyond simple protocols to provide a deeper, mechanistic understanding of why temperature adjustments are necessary and how to approach optimization systematically. We will explore common issues encountered in the lab and provide clear, actionable troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is sluggish and gives a low yield. Should I simply increase the temperature to speed it up?

A: While intuitively it seems correct to increase the temperature to accelerate a slow reaction, this approach requires careful consideration. According to collision theory and the Arrhenius equation, raising the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[2] However, this non-selective energy input can also accelerate undesirable pathways.

Causality Behind the Choice:

  • Pros of Increasing Temperature: For many reactions, such as certain N-alkylations or cyclizations, elevated temperatures are necessary to overcome the activation energy barrier.[3][4] For instance, some Rh-catalyzed reactions to form tetrahydropyridines are effectively run at 70 °C to achieve good yields.[5][6]

  • Cons of Increasing Temperature: Higher temperatures can lead to several complications:

    • Decomposition: Starting materials, reagents, or the desired product may be thermally unstable, leading to degradation and lower yields.

    • Side-Product Formation: Competing reaction pathways, such as elimination, polymerization, or ring contractions, may become more prominent at elevated temperatures.[7][8]

    • Reduced Selectivity: If a reaction can produce multiple isomers (regio- or stereoisomers), higher temperatures can provide enough energy to overcome the barriers to less-favored pathways, resulting in a mixture of products.[9] In some cases, attempts to functionalize certain dihydropyridines do not work even at higher temperatures.[6]

Our Recommendation: Instead of indiscriminately increasing the heat, adopt a systematic approach. We recommend performing a temperature screening experiment.

G cluster_0 Troubleshooting Workflow: Low Yield cluster_1 Decision Point start Low Yield / Sluggish Reaction screen Perform Temperature Screening (e.g., 25°C, 50°C, 80°C, 110°C) start->screen analyze Analyze Outcome at Each Temperature (TLC, LC-MS, NMR) screen->analyze decision Did yield improve without significant increase in impurities? analyze->decision optimize Optimize at Best Performing Temperature (Concentration, Time) decision->optimize  Yes rethink Re-evaluate Reaction Conditions (Catalyst, Solvent, Reagents) decision->rethink  No complete Optimized Protocol optimize->complete rethink->screen New Conditions

Caption: Workflow for optimizing reaction temperature.

Q2: I'm observing multiple spots on my TLC plate, indicating significant side-product formation. How can temperature help isolate my desired 3-substituted piperidine?

A: The formation of side products is a clear indication that alternative reaction pathways are competitive with your desired transformation. Temperature is a powerful tool to modulate the relative rates of these competing reactions.

Causality Behind the Choice:

Lowering the reaction temperature is often an effective strategy to minimize side reactions.[7] Unwanted pathways frequently have a higher activation energy than the desired reaction. By reducing the thermal energy in the system, you can selectively slow down or effectively "turn off" these higher-energy, undesired pathways while still allowing the main reaction to proceed, albeit at a slower rate.

  • Common Temperature-Sensitive Side Reactions:

    • Polymerization: Especially in reactions involving reactive intermediates.

    • Decomposition: Thermally labile functional groups on your substrate or product may not withstand high heat.

    • Ring Contractions/Expansions: Some nucleophilic substitutions on piperidine precursors can lead to pyrrolidines via an intermediate aziridinium ion, a process that can be temperature-dependent.[8]

    • Over-alkylation: In N-alkylation reactions, excessive heat can promote the formation of quaternary ammonium salts if the piperidine nitrogen attacks the alkylating agent multiple times.[10]

Our Recommendation: If your initial reaction at an elevated temperature produces impurities, try running the reaction at a lower temperature (e.g., room temperature or 0 °C). Monitor the reaction over a longer period. While it may take more time to reach completion, the improved purity (selectivity) often justifies the longer reaction time, simplifying purification and ultimately improving the isolated yield. For instance, certain asymmetric reactions involving dihydroquinolines show poor enantioselectivity at standard temperatures, but performing them at 30 °C allows for isolation of the product in high yield and enantioselectivity after 48 hours.[6]

Q3: My synthesis is meant to be stereoselective, but I'm getting a mixture of diastereomers. Can temperature influence the stereochemical outcome?

A: Absolutely. Temperature can have a profound impact on the stereoselectivity of a reaction. Many stereoselective syntheses rely on a highly ordered transition state.

Causality Behind the Choice:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the product that is formed fastest (via the lowest energy transition state) will predominate. At higher temperatures, the reaction may become reversible and fall under thermodynamic control, where the most stable product is favored. The stereochemical outcome can be vastly different under these two regimes.

  • Transition State Conformation: Increased thermal energy can introduce more conformational flexibility into the transition state. This "loosening" of the transition state can erode the facial selectivity or geometric constraints that are essential for high stereoselectivity. For example, in some cycloadditions, a concerted pathway may be favored at lower temperatures leading to high stereoselectivity, while a stepwise pathway with lower stereocontrol may operate at higher temperatures.[7]

  • Catalyst Activity and Selectivity: In catalyzed reactions, temperature can affect the catalyst's conformation and its binding to the substrate. Often, the optimal selectivity for a chiral catalyst is found within a narrow temperature range. For example, the diastereoselectivity of pyridine hydrogenation can be influenced by the catalyst and conditions used.[11]

Our Recommendation: If you are experiencing poor stereoselectivity, reducing the reaction temperature is a primary troubleshooting step. This is a common strategy in asymmetric catalysis to enhance enantiomeric or diastereomeric ratios.[9]

G cluster_outcomes Impact on Reaction Outcomes Temp Reaction Temperature Rate Reaction Rate Generally Increases with Temperature Temp->Rate Increases Selectivity Selectivity (Stereo/Regio) Often Decreases at Higher Temperatures Temp->Selectivity Can Decrease SideProducts Side Products / Decomposition Generally Increase with Temperature Temp->SideProducts Increases

Caption: Relationship between temperature and key reaction outcomes.

Data Presentation: Temperature Screening

To illustrate the impact of temperature, consider the following hypothetical data from a temperature screening experiment for the synthesis of a 3-arylpiperidine derivative.

Table 1: Effect of Temperature on a Model Piperidine Synthesis

EntryTemperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)Purity by LCMS (%)
10244540>98
225 (Room Temp)12908595
3504>998891
4801>997582 (Decomposition)
51101>995565 (Side Products)

This data is illustrative. Actual results will vary based on the specific reaction.

From this table, 50 °C provides the optimal balance of a fast reaction time and high yield with good purity. While room temperature also gives a good result, it requires a significantly longer reaction time. Temperatures of 80 °C and above lead to a notable decrease in purity and isolated yield due to side reactions and product decomposition.[7]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal reaction temperature.

1. Reaction Setup: a. In separate, identical reaction vials equipped with stir bars, add your starting materials, reagents, and solvent. Ensure all additions are consistent across all vials. b. If the reaction is air or moisture-sensitive, perform these additions under an inert atmosphere (e.g., nitrogen or argon).[12]

2. Temperature Control: a. Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths pre-heated to the desired screening temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C). For sub-ambient temperatures, use an ice bath (0 °C) or a cryo-cooler.

3. Reaction Monitoring: a. At regular intervals (e.g., every hour), take a small aliquot from each reaction vial. b. Analyze the aliquots by a suitable method (TLC, GC-MS, or crude ¹H NMR) to monitor the consumption of starting material and the formation of the product and any impurities.

4. Quenching and Work-up: a. Once a reaction is deemed complete (or has reached a steady state), quench it appropriately. b. Perform a standard aqueous work-up and extraction to isolate the crude product. Ensure the work-up procedure is identical for all reactions.

5. Analysis and Comparison: a. Remove the solvent in vacuo and determine the crude yield for each reaction. b. Analyze the crude product from each temperature point using LC-MS and ¹H NMR to determine purity and the ratio of desired product to byproducts. c. The optimal temperature is the one that provides the best balance of reaction time, yield, and purity.[13]

References

  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Maclennan, E. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Rowe, G., et al. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.
  • Kumar, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Benchchem. Synthetic Routes to 3-Alkyl-Substituted Piperidines: Application Notes and Protocols. BenchChem.
  • Smith, C., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
  • Sarpong, R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Maclennan, E. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.
  • Benchchem. Technical Support Center: Piperidine Synthesis & Purification. BenchChem.
  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... ResearchGate.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • Organic Syntheses Procedure. (n.d.). Benzoyl piperidine.
  • Yalçın, E., et al. (n.d.). Optimization of solvent, temperature and time by using different amount... ResearchGate.
  • DTIC. (2025). Piperidine Synthesis.
  • Smith, M. D., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
  • ResearchGate. (2015). (PDF) Room Temperature Organic Synthesis. ResearchGate.
  • Benchchem. Technical Support Center: Efficient Synthesis of Substituted Piperidines. BenchChem.
  • Kliachyna, M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
  • Coley, C. W., et al. (n.d.). Data-driven recommendation of agents, temperature, and equivalence ratios for organic synthesis. Chemical Science.
  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • Monbaliu, J. -C. M., et al. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC.
  • Benchchem. The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates. BenchChem.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Organic Syntheses. (n.d.). Instructions for Articles.

Sources

Minimizing side reactions during 3-(3-Methylbutyl)piperidine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Methylbutyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this and related substituted piperidine scaffolds. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you minimize common side reactions and optimize your reaction outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Overview of Common Synthetic Pathways

The synthesis of 3-(3-Methylbutyl)piperidine can be approached through several strategic disconnections. However, two primary routes are most commonly considered in practice due to the availability of starting materials: Direct Alkylation and Reductive Amination . Each pathway presents a unique set of advantages and challenges, particularly concerning side-product formation.

  • Route A: Direct Alkylation of 3-Methylpiperidine. This is a convergent and often straightforward approach, involving the direct reaction of 3-methylpiperidine with a 3-methylbutyl halide (e.g., isoamyl bromide). While conceptually simple, this route is notoriously susceptible to over-alkylation.

  • Route B: Reductive Amination. This multi-step approach involves the reaction of a piperidine precursor with a carbonyl compound, followed by reduction of the intermediate iminium ion. This method offers superior control over selectivity and largely avoids the problem of over-alkylation that plagues direct alkylation methods.[1][2]

Synthetic_Pathways cluster_0 Route A: Direct Alkylation cluster_1 Route B: Reductive Amination Start_A 3-Methylpiperidine + 1-Bromo-3-methylbutane Product_A 3-(3-Methylbutyl)piperidine Start_A->Product_A Base (e.g., K2CO3) Solvent (e.g., ACN) Side_A Quaternary Ammonium Salt (Over-alkylation) Start_A->Side_A Excess Alkyl Halide High Temperature Product_A->Side_A Further Alkylation Start_B Piperidine Precursor + 3-Methylbutanal Intermediate_B Iminium Ion Intermediate Start_B->Intermediate_B Condensation Product_B 3-(3-Methylbutyl)piperidine Intermediate_B->Product_B Reducing Agent (e.g., NaBH(OAc)3)

Caption: High-level overview of the two primary synthetic routes to 3-(3-Methylbutyl)piperidine.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that researchers frequently encounter. The solutions provided are based on mechanistic principles and established laboratory practices.

Troubleshooting Direct Alkylation (Route A)

Question 1: My direct alkylation of 3-methylpiperidine with isoamyl bromide is producing a significant, water-soluble byproduct that I can't extract, leading to low yields of my desired tertiary amine. What is happening and how can I fix it?

Answer: This is a classic case of over-alkylation . The desired product, 3-(3-Methylbutyl)piperidine, is a secondary amine which is nucleophilic. It can compete with the starting 3-methylpiperidine for the isoamyl bromide, leading to the formation of a quaternary ammonium salt.[3][4] This salt is ionic, hence its high water solubility and difficulty in extraction with organic solvents.

Root Cause Analysis & Mitigation Strategies:

  • Stoichiometry Control: The most direct cause is an excess of the alkylating agent relative to the amine at any point in the reaction. The N-alkylated piperidine product should not be allowed to accumulate in the presence of high concentrations of the alkyl halide.

    • Solution: Employ a slow addition strategy for the 1-bromo-3-methylbutane using a syringe pump over several hours.[3] This maintains a low instantaneous concentration of the alkylating agent, ensuring it preferentially reacts with the more abundant primary amine starting material.

  • Base Selection: The reaction generates HBr, which protonates the amine starting material, forming an unreactive ammonium salt and slowing the reaction.[3] A base is required to neutralize this acid. However, the choice of base is critical.

    • Ineffective Choice: Strong, non-nucleophilic bases like sodium hydride (NaH) can deprotonate the piperidine, increasing its nucleophilicity and potentially accelerating the rate of both the desired reaction and the undesired over-alkylation.

    • Recommended Choice: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃) or a soluble, hindered organic base like N,N-diisopropylethylamine (DIPEA).[3] These are sufficient to scavenge the acid byproduct without significantly increasing the nucleophilicity of the amine.

  • Temperature Management: Higher temperatures increase the rate of all reactions, including the undesired second alkylation.

    • Solution: Run the reaction at room temperature or slightly below. While this may increase reaction time, it provides better control and selectivity, ultimately improving the isolated yield of the desired product.

Troubleshooting_Alkylation Problem Low Yield & Water-Soluble Byproduct in Direct Alkylation Cause Root Cause: Over-alkylation to Quaternary Ammonium Salt Problem->Cause Solution1 Strategy 1: Control Stoichiometry Cause->Solution1 Solution2 Strategy 2: Optimize Base Cause->Solution2 Solution3 Strategy 3: Manage Temperature Cause->Solution3 Action1 Action: Slowly add alkyl halide (Syringe Pump) Solution1->Action1 Outcome Improved Yield of Desired Tertiary Amine Action1->Outcome Action2 Action: Use mild base (K2CO3 or DIPEA) Solution2->Action2 Action2->Outcome Action3 Action: Run at or below room temperature Solution3->Action3 Action3->Outcome

Caption: Troubleshooting workflow for over-alkylation in direct N-alkylation reactions.

Troubleshooting Reductive Amination (Route B)

Question 2: I am attempting a one-pot reductive amination, but my reaction stalls, and I see significant amounts of the starting carbonyl and/or the imine intermediate by TLC/LC-MS. How can I improve the conversion?

Answer: This issue points to suboptimal conditions for either the initial imine/iminium ion formation or the subsequent reduction step. Reductive amination is a delicate balance of pH, stoichiometry, and reagent reactivity.[1]

Root Cause Analysis & Mitigation Strategies:

  • Iminium Ion Formation: The first step is the acid-catalyzed condensation of the amine and the carbonyl to form an iminium ion. If the medium is too basic, this step is slow. If it is too acidic, the amine starting material is protonated and becomes non-nucleophilic.

    • Solution: The reaction should be run under mildly acidic conditions, typically with a pH between 5 and 7.[1] The addition of acetic acid is common. This ensures enough of the amine is in its free-base form to be nucleophilic while still catalyzing the dehydration step to the iminium ion.

  • Choice of Reducing Agent: The choice of hydride source is critical. The ideal reagent should reduce the iminium ion much faster than it reduces the starting carbonyl compound.

    • Poor Choice: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce the starting aldehyde (3-methylbutanal), leading to the formation of isoamyl alcohol as a byproduct and consuming the reagent before the imine can be effectively reduced.[2]

    • Recommended Choice: Use a more selective, sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) .[2][4] It is particularly effective because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but reacts rapidly with the protonated iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][2]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for producing 3-(3-Methylbutyl)piperidine with high purity on a lab scale? A: For achieving the highest purity and avoiding difficult separations, reductive amination is strongly preferred .[1][2] It is a more robust and controllable method that inherently avoids the over-alkylation side products common in direct alkylation. While it may involve more steps depending on the starting materials, the reliability and cleaner reaction profile often save significant time during purification.

Q: What are the best analytical techniques to identify and quantify the quaternary ammonium salt byproduct? A: Standard reversed-phase HPLC with UV detection is often challenging for these compounds as they lack a strong chromophore. The best techniques are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You will be able to identify the byproduct by its mass (M+ ion).

  • NMR Spectroscopy (¹H and ¹³C): The quaternary salt will have a distinct NMR spectrum. The protons adjacent to the positive nitrogen atom (N-CH₂) will be significantly downfield-shifted compared to the tertiary amine product.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These HPLC detectors do not require a chromophore and are excellent for quantifying non-volatile analytes like quaternary salts.

Q: Are there specific safety concerns when using sodium triacetoxyborohydride? A: Yes. While safer than sodium cyanoborohydride, NaBH(OAc)₃ is a hydride source and is water-reactive. It should be handled in a well-ventilated fume hood, away from ignition sources. The reaction should be quenched carefully and slowly with water or a saturated aqueous solution (e.g., Rochelle's salt), as hydrogen gas can be evolved. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Minimizing Over-alkylation via Controlled Direct Alkylation

This protocol is designed to maximize the yield of the desired secondary amine by controlling the reaction kinetics.

Materials:

  • 3-Methylpiperidine

  • 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Syringe Pump

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methylpiperidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.5 M concentration relative to the amine).

  • In a separate, dry syringe, prepare a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous acetonitrile.

  • Place the syringe on a syringe pump and set the addition rate to deliver the entire volume over 4-6 hours.

  • Begin the slow, dropwise addition of the bromide solution to the vigorously stirring amine slurry at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours or until the starting bromide is consumed.

  • Upon completion, filter the reaction mixture to remove the K₂CO₃. Rinse the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography or distillation to isolate the 3-(3-Methylbutyl)piperidine.

Table 1: Effect of Reaction Conditions on Selectivity

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Alkyl Bromide Addition Bolus (all at once)Slow (5-hour addition)Slow addition minimizes local excess of alkylating agent.
Stoichiometry (Amine:Bromide) 1.0 : 1.01.2 : 1.0A slight excess of the starting amine outcompetes the product.
Temperature 60 °C20 °CLower temperature disfavors the higher activation energy over-alkylation reaction.
Approx. Product:Byproduct Ratio 65 : 35> 95 : 5The combination of optimized parameters dramatically improves selectivity.
Protocol 2: High-Purity Synthesis via Reductive Amination

This protocol utilizes the preferred reductive amination pathway for a clean and high-yielding synthesis.

Materials:

  • 3-Piperidinecarboxaldehyde (or a suitable precursor)

  • Isobutylmagnesium bromide (for Grignard addition if needed to form the sidechain)

  • An appropriate aldehyde, e.g., 3-Methylbutanal

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

Procedure (Example using 3-methylbutanal and a piperidine precursor):

  • To a round-bottom flask, add the piperidine starting material (1.0 equivalent) and 3-methylbutanal (1.1 equivalents).

  • Dissolve the components in an appropriate solvent like DCE.

  • Add glacial acetic acid (1.1 equivalents) to catalyze iminium formation and stir for 1 hour at room temperature.

  • In one portion, add sodium triacetoxyborohydride (1.5 equivalents). The mixture may bubble slightly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the iminium intermediate and formation of the product.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsSelectivity for Iminium vs. AldehydeSafety/Toxicity
Sodium Triacetoxyborohydride NaBH(OAc)₃Mildly acidic (AcOH), RTExcellentModerate, moisture sensitive
Sodium Cyanoborohydride NaBH₃CNMildly acidic (pH 5-7), RTExcellentHigh (releases HCN in strong acid)
Sodium Borohydride NaBH₄Protic solvent (MeOH/EtOH)Poor (reduces aldehydes quickly)Low

References

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.Organic Letters - ACS Publications.
  • Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines.Diva-Portal.org.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.RSC Publishing.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.ResearchGate.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.PMC.
  • Myers Chem 115: Reductive Amination.Harvard University.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.Scripps Research.
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.Lund University.
  • Procedure for N-alkylation of Piperidine?ResearchGate.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.Wiley Online Library.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.ChemRxiv.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.MDPI.
  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.ResearchGate.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.Benchchem.

Sources

Technical Support Center: Stability Enhancement of 3-(3-Methylbutyl)piperidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methylbutyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Ensuring the integrity of your experimental solutions is paramount for reproducible and reliable results. This center offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues, grounded in established scientific principles.

I. Core Stability Concerns & FAQs

This section addresses the most common questions regarding the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution? A1: As a secondary amine hydrochloride, the primary stability concern is oxidative degradation.[1] The hydrochloride salt form is generally stable; however, in solution, an equilibrium exists with the free base form of the piperidine. This free amine is more susceptible to oxidation, which can occur at the nitrogen atom or adjacent carbon atoms. Additionally, under basic conditions, the free amine can react with atmospheric carbon dioxide to form a carbonate salt, which may precipitate or appear as an impurity.[2]

Q2: How does pH affect the stability of the solution? A2: pH is a critical factor. In acidic to neutral aqueous solutions (pH < 7), the compound exists predominantly in its protonated (piperidinium) form, which is more stable and less prone to oxidation. As the pH increases into the basic range (pH > 7), the equilibrium shifts towards the unprotonated free base, increasing its susceptibility to degradation.[3][4] Therefore, maintaining a slightly acidic to neutral pH is generally recommended for optimal stability in aqueous solutions.

Q3: Is the compound sensitive to light or temperature? A3: Like many organic molecules, this compound may be sensitive to light (photodegradation) and elevated temperatures (thermal degradation). The extent of this sensitivity is often application-dependent and should be confirmed experimentally. Standard best practices include storing stock solutions in amber vials to protect from light and under refrigerated conditions (2-8°C) to slow potential degradation kinetics.[5]

Q4: What are the recommended solvents for preparing stock solutions? A4: The choice of solvent is crucial and depends on the experimental requirements. The hydrochloride salt form is generally soluble in water and alcohols.[6] For long-term storage, consider the solvents listed in the table below. It is imperative to use high-purity, anhydrous solvents when preparing organic stock solutions to minimize water- and oxygen-related degradation.

SolventSuitability & Considerations
Deionized Water Good for aqueous assays. Buffer to a slightly acidic pH (e.g., pH 4-6) for enhanced stability. Prone to microbial growth; sterile filter if storing for extended periods.
Ethanol/Methanol Suitable for many organic reactions and as a stock solvent. Use anhydrous grade. Less polar than water, which can sometimes slow hydrolysis-related degradation pathways.[7]
DMSO Common solvent for biological screening. Use anhydrous, high-purity grade. Hygroscopic; can absorb atmospheric moisture, which may impact stability. Store desiccated.

II. Troubleshooting Guide: Experimental Observations

This section provides in-depth, cause-and-effect explanations for specific issues you may encounter during your experiments.

Q1. I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. What are they and what should I do?

Answer: The appearance of new peaks, particularly those with earlier retention times in reversed-phase chromatography, is a classic indicator of degradation.[8] For this compound, these are most likely oxidative degradants (e.g., N-oxides) or other minor byproducts.

Causality: The piperidine nitrogen is susceptible to oxidation, which introduces polar functional groups (like N-oxide), making the new molecule less retained on a C18 column. This process can be accelerated by exposure to air (oxygen), trace metal ions in your buffer, or elevated temperatures.

Actionable Plan:

  • Confirm Degradation: The most definitive way to confirm that these new peaks are degradation products is to perform a forced degradation study.[9] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the degradants. If the peaks from the stressed samples match the retention times of the unexpected peaks in your experimental sample, you have confirmed their origin.

  • Implement a Stability-Indicating Method: Your current analytical method may not be adequate. A validated stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring accurate quantification of the parent compound.[10] You may need to adjust your mobile phase composition, gradient, or column chemistry to achieve baseline resolution.

  • Review Solution Handling: Immediately implement preventative measures:

    • De-gas Solvents: Use sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen from your solvents and buffers.

    • Use Fresh Solutions: Prepare solutions fresh, especially for sensitive assays. If you must store them, do so under an inert atmosphere in tightly sealed amber vials at 2-8°C.

    • Chelate Metals: If you suspect metal-catalyzed oxidation, consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your aqueous buffers.

Q2. My stock solution has become cloudy or a precipitate has formed. What is the cause?

Answer: Cloudiness or precipitation can result from several factors: poor solubility, temperature effects, or chemical degradation leading to an insoluble product.

Causality:

  • Low Solubility/Supersaturation: You may have exceeded the compound's solubility limit in the chosen solvent, creating a supersaturated solution that precipitates over time. This is common when diluting a high-concentration organic stock (e.g., DMSO) into an aqueous buffer.[11]

  • Temperature Effects: Solubility is often temperature-dependent. If a solution was prepared at room temperature and then stored in a refrigerator, the decrease in temperature can significantly lower the compound's solubility, causing it to crystallize or precipitate.[2]

  • Chemical Reaction: If the solution pH has shifted to basic, the free piperidine base can react with atmospheric CO2 to form an insoluble piperidinium carbonate salt.[2]

Actionable Plan:

  • Verify Solubility Limits: Determine the approximate solubility of your compound in the chosen solvent system at both room temperature and your intended storage temperature.

  • Optimize Storage: If precipitation occurs upon cooling, consider storing the stock solution at room temperature if a short-term stability study confirms it is acceptable. Alternatively, prepare a less concentrated stock solution that remains soluble at lower temperatures.

  • Control Headspace Gas: For aqueous stocks, especially if not buffered, purge the vial headspace with an inert gas like nitrogen or argon before sealing. This displaces CO2 and O2, preventing both carbonate formation and oxidation.

  • Check for pH Compatibility: When diluting into a new buffer, ensure the final pH is compatible with the compound's stability and solubility profile.

Q3. I am seeing poor reproducibility and a gradual loss of compound potency in my assays. How can I enhance stability?

Answer: Poor reproducibility is often a direct consequence of solution instability. A gradual decrease in the concentration of the active compound will lead to inconsistent results.

Causality: This issue points directly to time-dependent degradation of the compound in your solution. The rate of this degradation is influenced by the "Five Stability Factors": pH, solvent, temperature, light, and atmosphere (oxygen/CO2). An unoptimized combination of these factors will lead to a steady decline in the concentration of the parent molecule.

Actionable Plan: This requires a systematic approach to identify and mitigate the sources of degradation. The workflow diagram below provides a logical decision-making process. The core of this plan is to conduct a short-term stability study under your typical experimental conditions and use the results to optimize your protocol. The goal is to find a set of conditions where the compound shows less than 5% degradation over the typical lifetime of the solution.

III. Visualization & Workflows

Troubleshooting Unexpected Analytical Peaks

The following diagram outlines a systematic workflow for identifying and addressing unexpected peaks observed during chromatographic analysis.

G start Unexpected Peak(s) Observed in Chromatogram forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation compare_rt Compare Retention Times (RT) of New Peaks and Stressed Samples forced_degradation->compare_rt match RTs Match: Peaks are Degradation Products compare_rt->match Yes no_match RTs Do Not Match: Peaks are Contaminants or Artifacts compare_rt->no_match No optimize_method Optimize Analytical Method (Ensure baseline separation of all peaks) match->optimize_method check_system Check System Suitability: - Blank Injections - Solvent Purity - Column Health no_match->check_system review_handling Review Solution Handling (Atmosphere, Temp, Light, pH) optimize_method->review_handling remediate Implement Remediation: - Use Inert Gas - Store at 2-8°C in Amber Vials - Buffer Solution - Prepare Fresh review_handling->remediate

Sources

Validation & Comparative

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-Methylbutyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and natural product chemistry, the structural elucidation of heterocyclic compounds is a critical endeavor. Among these, the piperidine moiety is a ubiquitous scaffold, forming the core of numerous bioactive molecules.[1] Understanding the fragmentation behavior of substituted piperidines in mass spectrometry is paramount for their rapid identification and characterization. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-(3-Methylbutyl)piperidine, offering a comparative perspective with simpler analogs to illuminate the influence of substituent effects.

The Fundamental Fragmentation Pathways of the Piperidine Ring

The fragmentation of the piperidine ring is a well-understood process, primarily governed by the location of the initial charge and the stability of the resulting fragment ions.[1] The ionization method employed significantly influences the fragmentation cascade.

  • Electron Ionization (EI): This hard ionization technique typically initiates fragmentation through the removal of an electron from the nitrogen atom. The resulting radical cation undergoes subsequent cleavage events, with α-cleavage being a predominant pathway.[1] This involves the breaking of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a resonance-stabilized iminium ion. The substituent on the α-carbon that is most readily lost as a radical will dictate the major fragmentation route. Ring fission, leading to various acyclic fragment ions, is also a common occurrence.[1]

  • Electrospray Ionization (ESI): As a softer ionization technique, ESI typically generates protonated molecules, [M+H]+.[1] Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), often proceeds via different mechanisms than EI. Common pathways include the neutral loss of small molecules from substituents or the piperidine ring itself.[2][3]

A Comparative Analysis: Building from the Simple to the Complex

To fully appreciate the fragmentation of 3-(3-Methylbutyl)piperidine, it is instructive to first consider the fragmentation of its parent structure, piperidine, and a simpler substituted analog, 3-methylpiperidine.

Compound Molecular Weight Key EI-MS Fragments (m/z) Plausible Fragment Structures
Piperidine85.1585, 84, 70, 56, 44[M]+•, [M-H]+, [M-CH3]+, [M-C2H5]+, [CH2=NH2]+
3-Methylpiperidine99.1799, 98, 84, 70, 58[M]+•, [M-H]+, [M-CH3]+, [M-C2H5]+, [CH3CH=NH2]+
3-(3-Methylbutyl)piperidine155.28155, 154, 140, 112, 98, 84, 57[M]+•, [M-H]+, [M-CH3]+, [M-C3H7]+, [M-C4H9]+, [M-C5H11]+, [C4H9]+

Data for piperidine and 3-methylpiperidine are based on general fragmentation principles and publicly available spectral data.[4][5] Data for 3-(3-Methylbutyl)piperidine are predicted based on these principles.

Predicted Fragmentation of 3-(3-Methylbutyl)piperidine

The introduction of the 3-methylbutyl substituent at the 3-position of the piperidine ring introduces new and competing fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of 3-(3-Methylbutyl)piperidine is expected to be a composite of piperidine ring fragmentation and side-chain cleavage.

EI_Fragmentation M 3-(3-Methylbutyl)piperidine [M]+• m/z 155 M_minus_H [M-H]+ m/z 154 M->M_minus_H -H• M_minus_CH3 [M-CH3]+ m/z 140 M->M_minus_CH3 -CH3• M_minus_C3H7 [M-C3H7]+ m/z 112 M->M_minus_C3H7 -C3H7• M_minus_C4H9 [M-C4H9]+ m/z 98 M->M_minus_C4H9 -C4H9• M_minus_C5H11 [M-C5H11]+ m/z 84 M->M_minus_C5H11 -C5H11• C4H9 [C4H9]+ m/z 57 M->C4H9 Ring Cleavage

  • Molecular Ion ([M]+•, m/z 155): The molecular ion peak is expected to be observed, though its intensity may be low.

  • Loss of a Hydrogen Radical ([M-H]+, m/z 154): Loss of a hydrogen radical from the carbon adjacent to the nitrogen can lead to a stable iminium ion.

  • Side-Chain Fragmentation: The 3-methylbutyl side chain is prone to fragmentation.

    • Loss of a Methyl Radical ([M-CH3]+, m/z 140): Cleavage of a methyl group from the isobutyl moiety.

    • Loss of a Propyl Radical ([M-C3H7]+, m/z 112): Cleavage of the propyl group from the side chain.

    • Loss of a Butyl Radical ([M-C4H9]+, m/z 98): This would result from cleavage at the benzylic position of the side chain, leading to a prominent peak.

    • Loss of the Entire Side Chain ([M-C5H11]+, m/z 84): This represents the piperidine ring with a hydrogen rearrangement, a common fragmentation for substituted piperidines.

  • Formation of the Butyl Cation ([C4H9]+, m/z 57): The stable tertiary butyl cation resulting from the cleavage of the side chain is expected to be a significant peak.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the protonated molecule [M+H]+ at m/z 156 will be the precursor ion for MS/MS analysis. The fragmentation will likely involve neutral losses and cleavages directed by the protonated nitrogen.

ESI_Fragmentation MH [M+H]+ m/z 156 MH_minus_C4H8 [M+H - C4H8]+ m/z 100 MH->MH_minus_C4H8 - C4H8 MH_minus_C5H10 [M+H - C5H10]+ m/z 86 MH->MH_minus_C5H10 - C5H10 Fragment_98 m/z 98 MH->Fragment_98 Ring Opening

  • Precursor Ion ([M+H]+, m/z 156): The protonated molecule will be the parent ion.

  • Neutral Loss of Butene ([M+H - C4H8]+, m/z 100): A common fragmentation for alkyl side chains is the loss of an alkene through a rearrangement process.

  • Neutral Loss of Pentene ([M+H - C5H10]+, m/z 86): Loss of the entire side chain as a neutral alkene.

  • Ring Opening and Fragmentation: Protonation of the nitrogen can induce ring opening, leading to various fragment ions, with a prominent ion at m/z 98 being a likely product resulting from cleavage of the side chain.

Experimental Protocols

To acquire the mass spectra of 3-(3-Methylbutyl)piperidine, the following protocols are recommended.

Protocol 1: GC-MS Analysis for EI Fragmentation

This method is suitable for the volatile and thermally stable 3-(3-Methylbutyl)piperidine.[3]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with spectral libraries and the predicted fragmentation patterns.

GCMS_Workflow Sample Sample Preparation (in volatile solvent) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole) Ionization->MS Detection Detection MS->Detection Data Data Analysis Detection->Data

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This protocol is ideal for analyzing the compound in complex mixtures or when softer ionization is desired.[3]

  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Full scan from m/z 100 to 500 to identify the [M+H]+ precursor ion.

    • MS2 Scan (Product Ion Scan): Select the [M+H]+ ion (m/z 156) for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a good distribution of fragment ions.

  • Data Analysis: Identify the precursor ion and the resulting product ions. Propose fragmentation pathways based on the observed neutral losses and fragment m/z values.

LCMS_Workflow Sample Sample Preparation (in LC-MS compatible solvent) LC Liquid Chromatography (Separation) Sample->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Conclusion

The mass spectrometric fragmentation of 3-(3-Methylbutyl)piperidine presents a fascinating case study in the interplay of ring and side-chain fragmentation. By understanding the fundamental principles of piperidine fragmentation and comparing it with simpler analogs, researchers can confidently predict and interpret the mass spectra of this and related compounds. The choice of ionization technique, EI or ESI, will yield complementary information, with EI providing detailed information about the overall structure through extensive fragmentation, and ESI-MS/MS offering insights into specific fragmentation pathways from a protonated precursor. This guide provides a robust framework for the structural elucidation of novel piperidine-containing molecules, a critical task in modern chemical and pharmaceutical research.

References

  • da Silva, G. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1213-1218. [Link]

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • Wesołowska, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 100-106. [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society, 87(13), 2926-2932. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Piperidine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • MassBank. (2016). Piperidines. [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • PubMed Central (PMC). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • PubMed. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. [Link]

  • University of Bristol. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

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